(4-Methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone
Description
(4-Methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone is a complex organic compound that features both piperazine and quinoline moieties These structural units are significant in medicinal chemistry due to their diverse biological activities
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-23-10-12-24(13-11-23)20(27)18-14-21-8-9-25(18)19(26)17-7-6-15-4-2-3-5-16(15)22-17/h2-7,18,21H,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBLAUMELNQYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNCCN2C(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Formation of the piperazine moiety: Piperazine derivatives can be synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling of the moieties: The quinoline and piperazine units are then coupled using appropriate coupling agents such as carbodiimides or phosphonium salts under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
(4-Methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, where alkyl or acyl groups can be introduced using alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.
Scientific Research Applications
(4-Methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor antagonist, which can be useful in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (4-Methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine moiety can interact with neurotransmitter receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antineoplastic activities.
Comparison with Similar Compounds
Similar compounds include other quinoline and piperazine derivatives, such as:
Chloroquine: A quinoline derivative used as an antimalarial drug.
Piperazine: A simple piperazine compound used as an anthelmintic.
Quinacrine: A quinoline derivative with antiprotozoal and anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
